molecular formula C10H9N3O B6432543 3-methyl-6-(pyridin-3-yloxy)pyridazine CAS No. 2640934-76-3

3-methyl-6-(pyridin-3-yloxy)pyridazine

Cat. No.: B6432543
CAS No.: 2640934-76-3
M. Wt: 187.20 g/mol
InChI Key: CJHIRJVNCVTBNJ-UHFFFAOYSA-N
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Description

3-methyl-6-(pyridin-3-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a pyridin-3-yloxy group at the 6-position. This compound belongs to the class of pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(pyridin-3-yloxy)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyridazine with pyridin-3-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . Another approach includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(pyridin-3-yloxy)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazines .

Scientific Research Applications

3-methyl-6-(pyridin-3-yloxy)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antihypertensive agent.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-methyl-6-(pyridin-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with ion channels and receptors can contribute to its antihypertensive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(pyridin-3-yloxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the pyridin-3-yloxy group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-methyl-6-pyridin-3-yloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-4-5-10(13-12-8)14-9-3-2-6-11-7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHIRJVNCVTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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